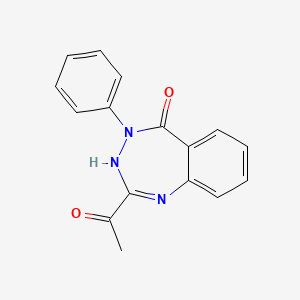
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- is a compound belonging to the class of benzotriazepinones. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, sedative, anticonvulsant, and antidepressant properties . The compound’s structure includes a benzotriazepine ring, which is a seven-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- involves several steps. One efficient method includes the reaction of 2-aminobenzonitrile with acetic anhydride to form the intermediate 2-acetylaminobenzonitrile. This intermediate undergoes cyclization with hydrazine hydrate to yield the desired benzotriazepinone . The reaction conditions typically involve heating under reflux and the use of solvents like ethanol or methanol.
Chemical Reactions Analysis
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- involves its interaction with specific molecular targets. It is known to inhibit cholecystokinin (CCK) receptors, which are overexpressed in certain cancer cells . By binding to these receptors, the compound can inhibit cell growth and induce apoptosis in cancer cells. Additionally, its anxiolytic effects are mediated through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Comparison with Similar Compounds
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- can be compared with other benzotriazepinones and benzodiazepines:
Devazepide: A potent CCKA receptor antagonist with high specificity.
Asperlicin: Another CCK antagonist with a similar benzodiazepine ring system.
3-Amino-1,4-benzodiazepines: These compounds also exhibit significant biological activities, including antitumor and anxiolytic properties.
The uniqueness of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
CAS No. |
502184-20-5 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-acetyl-4-phenyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)15-17-14-10-6-5-9-13(14)16(21)19(18-15)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI Key |
HVCYQRRNOFLPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=O)N(N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


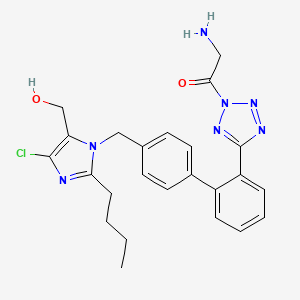


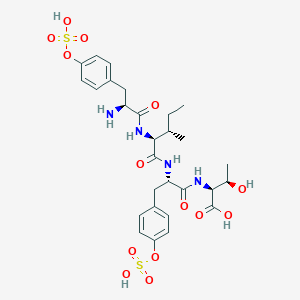
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)

![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
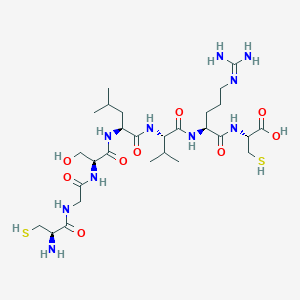
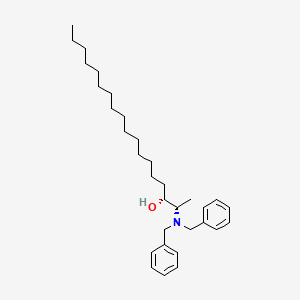
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
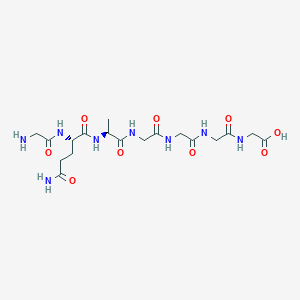
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
